2,3-Dimethoxybenzaldehyde physical and chemical properties
2,3-Dimethoxybenzaldehyde physical and chemical properties
An In-depth Technical Guide to 2,3-Dimethoxybenzaldehyde
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethoxybenzaldehyde, also known as o-Veratraldehyde, is a significant chemical intermediate with the CAS number 86-51-1.[1][2] It is a benzaldehyde derivative characterized by two methoxy groups at the ortho and meta positions of the benzene ring relative to the aldehyde functional group.[3][4] This unique substitution pattern, particularly the ortho-dimethoxy structure, imparts enhanced reactivity to the aldehyde group and makes it a versatile building block in organic synthesis.[5] Its importance spans several key industries, including pharmaceuticals, agrochemicals, fine chemicals, and organic electronics.[6][7]
In medicinal chemistry, 2,3-Dimethoxybenzaldehyde is a crucial precursor for a wide array of active pharmaceutical ingredients (APIs), contributing to the development of antioxidants and drugs targeting the central nervous system.[5][6] It is a key component in the synthesis of compounds like berberine.[8][9] The agrochemical industry utilizes this compound for producing advanced pesticides and herbicides.[6][7] Furthermore, it serves as a precursor in the fragrance industry for creating vanilla and woody notes and in the field of organic electronics for the synthesis of materials used in Organic Light-Emitting Diodes (OLEDs).[2][5]
This document provides a comprehensive overview of the physical, chemical, and spectral properties of 2,3-Dimethoxybenzaldehyde, along with detailed experimental protocols for its synthesis and an exploration of its chemical reactivity and applications.
Physical and Chemical Properties
2,3-Dimethoxybenzaldehyde is typically an off-white to pale cream or yellow crystalline powder or solid.[1][3][10] It is sensitive to air and should be stored accordingly.[1]
Physical Properties
The key physical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₉H₁₀O₃ | [1][11] |
| Molecular Weight | 166.17 g/mol | [1][3][11] |
| Appearance | White to pale cream/yellow crystals, powder, or chunks | [1][10] |
| Melting Point | 48-52 °C (lit.) | [1] |
| Boiling Point | 137 °C / 12 mmHg (lit.) | [1] |
| 255–257 °C / 760 mmHg | [11] | |
| Density | 1.13 - 1.17 g/cm³ (estimated) | [1][11] |
| Flash Point | >230 °F (>110 °C) | [1] |
| Vapor Pressure | 0.01 mmHg @ 25°C (estimated) | [11] |
| Solubility | Soluble in DMSO, DMF, ethanol, and methanol. | [1][6] |
| Slightly soluble in water (~1 g/L @ 20°C). | [11][12] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 2,3-Dimethoxybenzaldehyde.
| Spectrum Type | Key Features and Peaks | References |
| ¹H NMR | Aldehyde proton (CHO) signal at δ ~9.8–10.2 ppm. | [6] |
| Methoxy group (OCH₃) signals at δ ~3.8–4.0 ppm. | [6] | |
| ¹³C NMR | A characteristic signal for the carbonyl carbon is present. | [6] |
| Aromatic and methoxy carbon signals appear in expected regions. | [6] | |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the exact mass (166.06299). | [6][13] |
| Infrared (IR) Spectroscopy | Data is available in the NIST/EPA Gas-Phase Infrared Database. | [4][6] |
Chemical Reactivity and Applications
The chemical behavior of 2,3-Dimethoxybenzaldehyde is dominated by the reactivity of its aldehyde functional group and the influence of the electron-donating methoxy groups on the aromatic ring.[6]
Reactivity of the Aldehyde Group
The aldehyde group is a primary site of reactivity, readily undergoing nucleophilic attack at the electrophilic carbonyl carbon.[6] A key reaction is the condensation with primary amines to form Schiff bases (imines). For example, it reacts with p-toluidine, which involves an initial nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration to yield the imine.[6]
Reactivity of the Aromatic Ring
The two methoxy groups activate the benzene ring towards electrophilic aromatic substitution by donating electron density.[6] This enhanced reactivity makes it a valuable substrate for constructing more complex molecules. It can undergo reactions like halogenation, such as bromination, to create novel analogues with modified electronic and biological properties.[6]
Key Applications
-
Pharmaceutical Synthesis: It is a critical intermediate for synthesizing APIs, including the alkaloid berberine, and is used in the development of drugs for the central nervous system.[5][6][8][9] It has also been investigated for its potential antifungal and antibacterial properties.[1][9]
-
Agrochemicals: It is used in the production of modern pesticides and herbicides.[6][7]
-
Flavors and Fragrances: It contributes specific aromatic qualities, often described as vanilla-like and woody, to perfumes and other scented products.[2][5]
-
Organic Electronics: It serves as a precursor for advanced materials used in the fabrication of OLEDs.[5]
The following diagram illustrates the core reactivity of 2,3-Dimethoxybenzaldehyde.
Experimental Protocols: Synthesis
Several synthetic routes to 2,3-Dimethoxybenzaldehyde have been developed, with modern approaches focusing on efficiency, cost-effectiveness, and sustainability.[2][6]
Synthesis from o-Bromophenol (Two-Step Method)
This modern approach avoids highly toxic reagents like dimethyl sulfate and offers a greener pathway.[6][14] The process involves an initial formylation followed by a combined methoxylation and etherification step.
Step 1: Formylation of o-Bromophenol to 3-Bromo-2-hydroxybenzaldehyde
-
Reactants: o-Bromophenol, paraformaldehyde, anhydrous magnesium chloride, triethylamine.[8]
-
Solvent: Toluene.[8]
-
Procedure:
-
To a three-necked flask equipped with a magnetic stirrer, add o-bromophenol (0.03 mol), paraformaldehyde (0.09 mol), anhydrous magnesium chloride (0.06 mol), triethylamine (0.06 mol), and 50 mL of toluene.[8]
-
Heat the reaction mixture to 100°C and maintain for 6 hours.[8]
-
After the reaction, cool the mixture to 50°C.[8]
-
Adjust the pH to 2-3 by adding 10% sulfuric or hydrochloric acid.[8]
-
Separate the organic phase using a separatory funnel.[8]
-
Dry the organic phase with anhydrous sodium sulfate and filter.[8]
-
Remove the solvent by distillation, followed by vacuum distillation (10 mmHg) to collect the 3-bromo-2-hydroxybenzaldehyde product.[8]
-
Step 2: Methoxylation and Etherification to 2,3-Dimethoxybenzaldehyde
-
Reactants: 3-Bromo-2-hydroxybenzaldehyde, cuprous salt (catalyst), sodium methoxide in methanol, dimethyl carbonate (DMC).[14]
-
Solvent: N,N-dimethylformamide (DMF).[14]
-
Procedure:
-
In a reactor, dissolve 3-bromo-2-hydroxybenzaldehyde and a catalytic amount of a cuprous salt (5-20 mol%) in DMF.[14]
-
Heat to 60°C until the solids dissolve.[14]
-
Add a methanol solution of sodium methoxide (1-3 molar equivalents) dropwise over 0.5-1 hour.[14]
-
Maintain the reaction at a temperature between 50-130°C for 3-9 hours.[14]
-
Add dimethyl carbonate to the reaction mixture and reflux for 12-48 hours to complete the etherification of the hydroxyl group.[14]
-
The final product, 2,3-dimethoxybenzaldehyde, is obtained after appropriate workup and purification.
-
The following diagram illustrates the workflow for this synthesis method.
Direct Formylation of 1,2-Dimethoxybenzene
This is another common and effective method for synthesizing 2,3-Dimethoxybenzaldehyde.[6]
-
Reactants: 1,2-Dimethoxybenzene, a formylating agent (e.g., formaldehyde), Lewis acid catalyst (e.g., anhydrous magnesium chloride), triethylamine.[6][15]
-
Solvent: Xylene or similar non-polar solvent.[15]
-
Procedure:
-
In a suitable reactor, dissolve 1,2-dimethoxybenzene in xylene.[15]
-
Add formaldehyde, followed by anhydrous magnesium chloride and triethylamine, while stirring.[15]
-
Heat the reaction mixture, for instance at 100°C, for several hours (e.g., 6 hours) to allow the formylation to complete.[15]
-
Upon completion, the reaction is worked up, typically involving acidification, extraction, and purification by distillation to yield 2,3-dimethoxybenzaldehyde.[15] A reported yield for this type of reaction is 94.4%.[15]
-
Safety and Handling
2,3-Dimethoxybenzaldehyde is classified as a hazardous substance. It causes skin and serious eye irritation and may cause respiratory irritation.[3][12][16] It is harmful if swallowed.[17]
Hazard Information
| Hazard Type | GHS Classification | Precautionary Statements | References |
| Health Hazards | Skin Irritation (Category 2) | H315: Causes skin irritation | [3][16] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | [3][16] | |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [3][17] | |
| (Single Exposure, Respiratory) (Category 3) | |||
| Acute Oral Toxicity (Category 4) | H302: Harmful if swallowed | [17] |
Handling and Storage
-
Handling: Use with adequate ventilation and in a chemical fume hood.[17][18] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[12][18] Avoid breathing dust.[16] Wash hands thoroughly after handling.[18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] Keep away from incompatible substances such as strong oxidizing agents and strong bases.[12][16] The material is air-sensitive and may be stored under an inert gas like argon.[1][17]
First Aid Measures
-
In case of skin contact: Immediately wash with plenty of soap and water.[18]
-
In case of eye contact: Rinse cautiously with water for several minutes.[18]
-
If inhaled: Move the person to fresh air.[18]
-
If swallowed: Rinse mouth with water and seek immediate medical attention.[12]
In all cases of exposure, it is crucial to seek medical advice.[12][18]
References
- 1. 2,3-Dimethoxybenzaldehyde | 86-51-1 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,3-Dimethoxybenzaldehyde | C9H10O3 | CID 66581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzaldehyde, 2,3-dimethoxy- [webbook.nist.gov]
- 5. nbinno.com [nbinno.com]
- 6. 2,3-Dimethoxybenzaldehyde | 86-51-1 | Benchchem [benchchem.com]
- 7. archivemarketresearch.com [archivemarketresearch.com]
- 8. Preparation method of 2,3-dimethoxy benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A14080.22 [thermofisher.com]
- 11. 2,3-Dimethoxybenzaldehyde [intersurfchem.net]
- 12. 2,3-Dimethoxybenzaldehyde(86-51-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 13. Benzaldehyde, 2,3-dimethoxy- [webbook.nist.gov]
- 14. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google Patents [patents.google.com]
- 15. 2,3-Dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. pfaltzandbauer.com [pfaltzandbauer.com]
- 18. sds.metasci.ca [sds.metasci.ca]
